Tert-butyl 4-[4-(benzyloxy)phenyl]-4-hydroxypiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-[4-(benzyloxy)phenyl]-4-hydroxypiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl group, a benzyloxyphenyl group, and a hydroxyl group
Mechanism of Action
Target of Action
Compounds with a piperidine structure are often involved in interactions with various receptors in the body, such as opioid receptors or histamine receptors . The benzyloxy group might also influence the compound’s affinity for certain receptors.
Mode of Action
The compound could interact with its target receptors by mimicking the natural ligand of the receptor, thereby inducing a biological response. Alternatively, it could act as an antagonist, blocking the receptor and preventing the natural ligand from binding .
Pharmacokinetics
The compound’s pharmacokinetics would depend on various factors, including its solubility, stability, and the presence of functional groups that could be metabolized by the body. The tert-butyl group could potentially increase the compound’s lipophilicity, which might enhance its ability to cross cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[4-(benzyloxy)phenyl]-4-hydroxypiperidine-1-carboxylate typically involves multiple steps, including the protection of functional groups, formation of the piperidine ring, and subsequent substitution reactions. One common method involves the use of tert-butyl carbamate as a starting material, which undergoes a series of reactions including alkylation, cyclization, and protection/deprotection steps .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and crystallization to ensure the compound meets the required specifications for research and application .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[4-(benzyloxy)phenyl]-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzyloxy group can be reduced to a benzyl alcohol.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the benzyloxy group can produce benzyl alcohol .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-[4-(benzyloxy)phenyl]-4-hydroxypiperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .
Biology
In biological research, this compound can be used to study the interactions of piperidine derivatives with biological targets. Its structural features make it a valuable tool for investigating receptor binding and enzyme inhibition .
Medicine
Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl 4-[4-(benzyloxy)phenyl]-4-hydroxypiperidine-1-carboxylate include other piperidine derivatives with different substituents, such as:
- Tert-butyl 4-[4-(methoxy)phenyl]-4-hydroxypiperidine-1-carboxylate
- Tert-butyl 4-[4-(ethoxy)phenyl]-4-hydroxypiperidine-1-carboxylate
- Tert-butyl 4-[4-(propoxy)phenyl]-4-hydroxypiperidine-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and application in various fields .
Properties
IUPAC Name |
tert-butyl 4-hydroxy-4-(4-phenylmethoxyphenyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-22(2,3)28-21(25)24-15-13-23(26,14-16-24)19-9-11-20(12-10-19)27-17-18-7-5-4-6-8-18/h4-12,26H,13-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPARALDCPVUTKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)OCC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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